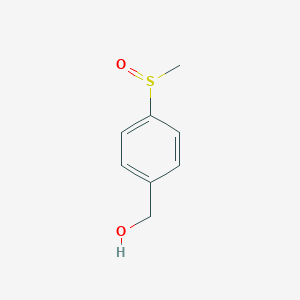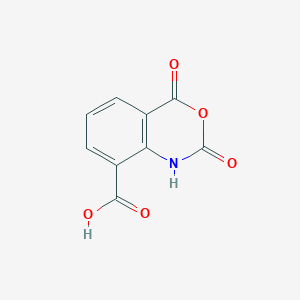![molecular formula C13H24N2O2 B171969 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No. 147611-03-8](/img/structure/B171969.png)
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is a chemical compound with the CAS Number: 147611-03-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 7-azaspiro[3.5]non-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in various industrial products to prevent oxidative reactions. These compounds have been detected across different environmental matrices such as indoor dust, air particulates, and water bodies. Human exposure pathways include ingestion through food and dust, as well as through personal care products. Some SPAs have shown potential toxicity effects, including hepatic toxicity and endocrine disruption. Given these impacts, there's a growing body of research focusing on the environmental behavior, human exposure, and toxicity of SPAs, suggesting a need for developing novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Application in Membrane Technology for Purification Processes
In the field of chemical engineering, particularly in the synthesis and purification of fuel additives such as Methyl Tert-butyl Ether (MTBE), tert-butyl-based compounds play a crucial role. The pervaporation technique, a membrane process for the selective separation of organic mixtures, utilizes polymer membranes made from materials like poly(vinyl alcohol) and cellulose acetate. These membranes are effective in separating azeotropic mixtures, highlighting the relevance of tert-butyl-based compounds in improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Environmental Fate of Fuel Oxygenates
The degradation and environmental fate of fuel oxygenates, such as MTBE (Methyl Tert-butyl Ether), are critical in understanding the ecological impact of tert-butyl-based compounds. MTBE, in particular, demonstrates weak sorption to subsurface solids, allowing it to move freely through groundwater. This mobility, combined with its resistance to biodegradation, poses significant challenges for remediation efforts. Studies suggest the importance of exploring the biodegradation pathways of MTBE and its intermediates, like tert-butyl alcohol, under various redox conditions to mitigate environmental contamination (Schmidt et al., 2004).
Advances in Bioremediation Techniques
Recent research has made strides in bioremediation techniques for the degradation of MTBE, indicating that under aerobic conditions, MTBE can be fully mineralized by specific microbial genera. This discovery opens up new avenues for the bioremediation or natural attenuation of MTBE in contaminated sites. The ability of various species to consume MTBE as a sole carbon source or as a cometabolite underlines the potential of biotechnological applications in addressing environmental pollution caused by tert-butyl-based compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in protac development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it likely facilitates the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
As part of a PROTAC, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a p-gp substrate .
Result of Action
As a component in PROTACs, its action would result in the degradation of target proteins .
properties
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 |
Source


|
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147611-03-8 |
Source


|
| Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

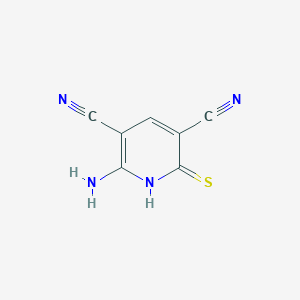
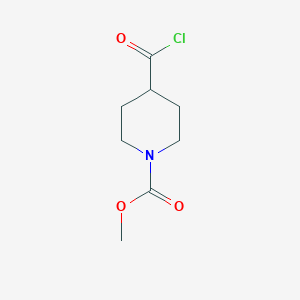

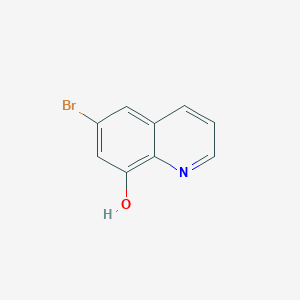
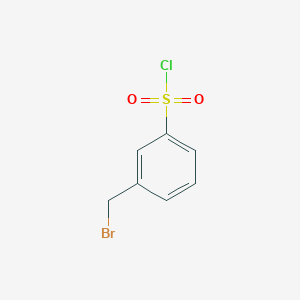
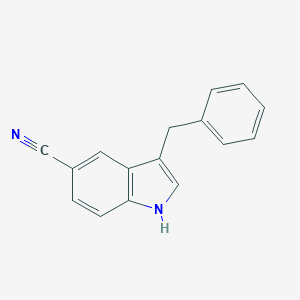
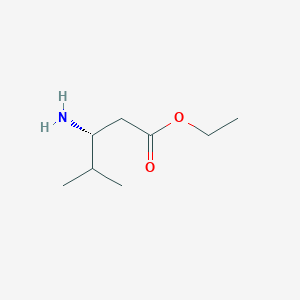
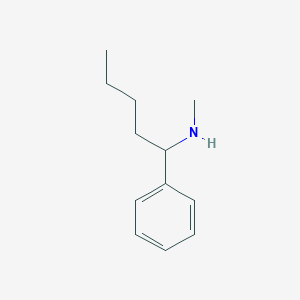
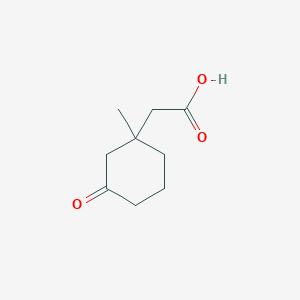

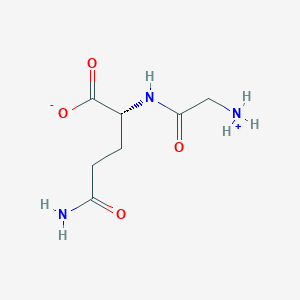
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)
